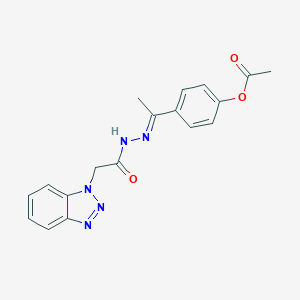![molecular formula C31H27N5S2 B380363 2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE](/img/structure/B380363.png)
2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
準備方法
The synthesis of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE involves multiple steps, starting from the preparation of the benzothiazole and pyrazole intermediates. The key steps include:
Formation of Benzothiazole Intermediate: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Formation of Pyrazole Intermediate: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Coupling Reaction: The final step involves the coupling of the benzothiazole and pyrazole intermediates through a vinyl linkage, typically using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of high-throughput screening and automated synthesis techniques.
化学反応の分析
2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the vinyl group or other reducible functionalities.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzothiazole and pyrazole rings.
科学的研究の応用
2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agriculture: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
作用機序
The mechanism of action of 2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
類似化合物との比較
Similar compounds to 2-[1-(1,3-BENZOTHIAZOL-2-YL)-2-[3-METHYL-1-PHENYL-5-(PIPERIDIN-1-YL)-1H-PYRAZOL-4-YL]ETHENYL]-1,3-BENZOTHIAZOLE include other benzothiazole derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole are known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole are studied for their anti-inflammatory and analgesic activities.
特性
分子式 |
C31H27N5S2 |
|---|---|
分子量 |
533.7g/mol |
IUPAC名 |
2-[1-(1,3-benzothiazol-2-yl)-2-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C31H27N5S2/c1-21-23(31(35-18-10-3-11-19-35)36(34-21)22-12-4-2-5-13-22)20-24(29-32-25-14-6-8-16-27(25)37-29)30-33-26-15-7-9-17-28(26)38-30/h2,4-9,12-17,20H,3,10-11,18-19H2,1H3 |
InChIキー |
UFLQZCXQBBNAEB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C=C(C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)N6CCCCC6)C7=CC=CC=C7 |
正規SMILES |
CC1=NN(C(=C1C=C(C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4)N6CCCCC6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380280.png)
![Ethyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380281.png)
![Ethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380282.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380284.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B380287.png)
![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380288.png)
![ETHYL 7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B380289.png)
![Methyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380292.png)
![2-(4-BENZYLPIPERAZIN-1-YL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380295.png)
![5,5-dimethyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-1,3-cyclohexanedione](/img/structure/B380297.png)
![2-({[4-(2,4-Dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B380298.png)
![METHYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B380299.png)
![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380300.png)

